molecular formula C18H20N4O2 B1207298 N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine CAS No. 6237-22-5

N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine

Cat. No.: B1207298
CAS No.: 6237-22-5
M. Wt: 324.4 g/mol
InChI Key: YBGPLGCFHRTAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is a derivative of acridine, a class of compounds known for their intercalative properties with DNA. This compound is notable for its potential cytostatic and antitumor activities, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine typically involves the nitration of 9-(dimethylaminopropylamino)acridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with additional steps to purify the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine involves its intercalation into DNA, where it inserts itself between the base pairs of the DNA helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the nitro group can undergo reduction to form reactive intermediates that covalently bind to DNA, leading to cytotoxic effects and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is unique due to its specific position of the nitro group, which influences its DNA intercalation properties and mutagenic potential. Its ability to form covalent DNA adducts distinguishes it from simple intercalating agents .

Properties

CAS No.

6237-22-5

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine

InChI

InChI=1S/C18H20N4O2/c1-21(2)11-5-10-19-18-14-6-3-4-7-16(14)20-17-9-8-13(22(23)24)12-15(17)18/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20)

InChI Key

YBGPLGCFHRTAJZ-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-]

Canonical SMILES

CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-]

6237-22-5

Related CAS

6237-23-6 (di-hydrochloride)

Synonyms

2-nitro-9-(3'-N,N-dimethylaminopropyl)aminoacridine
C 264
C 264 dihydrochloride
C-264

Origin of Product

United States

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